6-(4-Bromophenyl)-2-methylpyridine-3-carboxylic acid
Description
6-(4-Bromophenyl)-2-methylpyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a bromophenyl group attached to the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinct structure and reactivity.
Properties
Molecular Formula |
C13H10BrNO2 |
|---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10BrNO2/c1-8-11(13(16)17)6-7-12(15-8)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,17) |
InChI Key |
CQOTVCGJANBNRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-2-methylpyridine-3-carboxylic acid typically involves the bromination of 2-methylpyridine-3-carboxylic acid followed by the introduction of the bromophenyl group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The reaction conditions often include controlled temperature and solvent selection to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-2-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(4-Bromophenyl)-2-methylpyridine-3-carboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-2-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)-2-methylpyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid: Contains a fluorine atom in place of bromine.
6-(4-Methylphenyl)-2-methylpyridine-3-carboxylic acid: Features a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 6-(4-Bromophenyl)-2-methylpyridine-3-carboxylic acid imparts unique reactivity and binding properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
